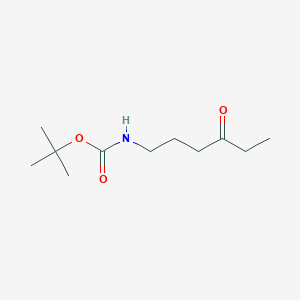

tert-butyl N-(4-oxohexyl)carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(4-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-9(13)7-6-8-12-10(14)15-11(2,3)4/h5-8H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMUZPNFZCUDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Notes and Protocols: Reductive Amination Using tert-Butyl N-(4-oxohexyl)carbamate

Introduction

Reductive amination stands as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen bonds, prized for its efficiency and broad applicability in the pharmaceutical and agricultural industries.[1][2][3] This powerful transformation enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[4][5][6] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[5][7][8] This one-pot approach is highly favored due to its operational simplicity and the use of mild and selective reducing agents.[1][9]

This application note provides a detailed protocol for the reductive amination of a primary amine with tert-butyl N-(4-oxohexyl)carbamate, a substrate featuring a ketone functional group and a Boc-protected amine. The tert-butoxycarbonyl (Boc) protecting group is widely employed for its stability under various reaction conditions and its straightforward removal under acidic conditions, allowing for differential reactivity and subsequent functionalization.[10][11][12] The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent particularly well-suited for reductive aminations.[9][13][14]

Principle and Mechanism

Reductive amination involves two key steps that typically occur in a single reaction vessel:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the ketone, tert-butyl N-(4-oxohexyl)carbamate. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions often used, the imine can be protonated to form a more electrophilic iminium ion.[4][7][9]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[7][8]

The choice of reducing agent is critical for the success of a direct reductive amination.[9] The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting ketone.[4][13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to the steric and electron-withdrawing effects of the acetoxy groups, which moderate its reducing power.[13] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones under neutral or mildly acidic conditions.[14] Another common reagent, sodium cyanoborohydride (NaBH₃CN), is also effective but poses toxicity concerns due to the potential release of cyanide.[4]

Reaction Mechanism Diagram

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol details the reductive amination of a generic primary amine with tert-butyl N-(4-oxohexyl)carbamate using sodium triacetoxyborohydride.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| tert-Butyl N-(4-oxohexyl)carbamate | 132961-05-8 | 215.29 | 1.0 g | 4.64 | 1.0 |

| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 0.55 g (0.54 mL) | 5.11 | 1.1 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.48 g | 6.97 | 1.5 |

| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 20 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~30 mL | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~60 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is water-sensitive and should be handled in a dry environment.[15]

-

1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-(4-oxohexyl)carbamate (1.0 g, 4.64 mmol) and the primary amine (e.g., benzylamine, 0.55 g, 5.11 mmol).

-

Solvent Addition: Add 1,2-dichloroethane (20 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.48 g, 6.97 mmol) to the reaction mixture in portions over 5 minutes. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary amine.

Experimental Workflow Diagram

Caption: Experimental workflow for reductive amination.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.2 equivalents) can be added to catalyze the imine formation.[9][13] However, be cautious as excess acid can neutralize the amine and hinder the reaction.

-

Side Product Formation (Over-alkylation): In some cases, especially with primary amines, dialkylation can be a competing side reaction.[9] Using a slight excess of the primary amine can help to minimize this.[9] Alternatively, a stepwise procedure where the imine is pre-formed before the addition of the reducing agent can be employed.[9]

-

Choice of Solvent: 1,2-dichloroethane (DCE) is a common and effective solvent.[9][13] Tetrahydrofuran (THF) or acetonitrile can also be used.[9] Protic solvents like methanol are generally not recommended with NaBH(OAc)₃ as they can react with the reagent.[14][15]

-

Purification Challenges: The polarity of the Boc-protected amine product can sometimes make separation from unreacted starting materials or byproducts challenging. Careful optimization of the eluent system for column chromatography is crucial. In some cases, an acidic or basic wash during the work-up can help remove certain impurities.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of tert-butyl N-(4-oxohexyl)carbamate. The use of sodium triacetoxyborohydride offers a mild and selective method for the synthesis of the corresponding secondary amine, a versatile intermediate in drug discovery and development. By following the detailed steps and considering the provided insights, researchers can confidently and efficiently perform this important transformation.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

ResearchGate. (2025, October 31). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. [Link]

-

ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

-

Wiley Online Library. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

ACS Publications. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [https://pubs.acs.org/doi/10.1021/acs.chemrev.0c003 reductive amination]([Link] reductive amination)

-

RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

ResearchGate. (2020, August 12). (PDF) A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

-

RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

ScienceDirect. (n.d.). Reductive amination: Methods for cell-free and whole-cell biocatalysis. [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

RSC Publishing. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

-

Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

Organic Chemistry Portal. (n.d.). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. [Link]

-

ResearchGate. (n.d.). Gram scale synthesis of tert-butyl N-cyclohexyl-N-(4-trifluromethylphenyl)carbamate (4f). [Link]

-

PMC. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

-

YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

-

ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Sodium triacetoxyborohydride [organic-chemistry.org]

- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: Grignard Addition to tert-Butyl N-(4-oxohexyl)carbamate

This Application Note is designed for research chemists and drug discovery professionals requiring a robust, reproducible protocol for the nucleophilic addition of Grignard reagents to Boc-protected amino ketones.

Abstract

The addition of Grignard reagents to tert-butyl N-(4-oxohexyl)carbamate presents a classic chemoselectivity challenge: differentiating between the highly reactive ketone electrophile and the acidic carbamate proton (

Strategic Analysis

The "Sacrificial Equivalent" Mechanism

Success in this reaction relies on understanding that the Grignard reagent (

-

Phase 1 (Deprotonation): The first equivalent of

instantly deprotonates the carbamate -

Phase 2 (Addition): The second equivalent of

attacks the ketone carbonyl (-

Result: Formation of a dianionic species (magnesium amide + magnesium alkoxide).

-

-

Phase 3 (Quench): Controlled protonation restores the carbamate and yields the tertiary alcohol.

Chemoselectivity & Temperature

While ketones are more electrophilic than carbamates (which behave like amides/esters), excess Grignard at elevated temperatures can attack the Boc carbonyl, leading to deprotection or complex mixtures.

-

Control: Maintaining the reaction between -78°C and 0°C prevents attack on the Boc group.

Pre-Reaction Workflow

Materials & Preparation

-

Substrate: tert-butyl N-(4-oxohexyl)carbamate (Dried under high vacuum for >4 hours).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

).-

Note: THF is preferred for solubility of the magnesium amide intermediate.

-

-

Grignard Reagent: Commercial or freshly prepared solution (e.g.,

,-

Critical: Must be titrated immediately before use.

-

Protocol: Titration of Grignard Reagent

Method: Iodine/LiCl (Knochel Method) [1] Do not rely on the molarity printed on the bottle.

-

Flame-dry a 10 mL vial under Argon.

-

Add LiCl (100 mg) and Iodine (

, 254 mg, 1.0 mmol). -

Dissolve in 2 mL dry THF (Solution turns dark brown).

-

Cool to 0°C.

-

Add the Grignard solution dropwise via syringe until the brown color disappears (clear/colorless endpoint).

-

Calculation:

Detailed Experimental Protocol

Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| Substrate | Limiting Reagent | 1.0 | tert-butyl N-(4-oxohexyl)carbamate |

| Grignard Reagent | Nucleophile/Base | 2.5 - 3.0 | 1.0 eq for deprotonation, 1.0+ eq for reaction |

| THF | Solvent | 0.1 - 0.2 M | Anhydrous, inhibitor-free |

| Sat. | Quench | Excess | Buffers pH to ~5-6 |

Step-by-Step Procedure

Step 1: Setup

-

Equip a flame-dried 2-neck round-bottom flask (RBF) with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

-

Charge the flask with Substrate (1.0 eq).

-

Evacuate and backfill with inert gas (3 cycles).

-

Add anhydrous THF via syringe to achieve a concentration of 0.15 M.

-

Cool the solution to -78°C (Dry ice/Acetone bath).

Step 2: The "Sacrificial" Addition

-

Load the titrated Grignard Reagent (2.5 - 3.0 eq) into a dry syringe.

-

Add the Grignard solution dropwise over 10–15 minutes along the side of the flask.

-

Observation: You may observe gas evolution (alkane release) during the first equivalent addition.

-

Mechanistic Note: The solution may become cloudy as the magnesium amide precipitates; this is normal.

-

Step 3: Reaction Progression

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C (Ice/Water bath). Stir for 1–2 hours.

-

Why? Ketone addition is often slow at -78°C for enolizable ketones; 0°C drives conversion without compromising the Boc group.

-

-

TLC Monitoring: Elute with 30% EtOAc/Hexanes. Stain with Ninhydrin or PMA.

-

Target: Disappearance of ketone SM (

) and appearance of alcohol Product (

-

Step 4: Quenching & Workup

-

Cool the mixture back to 0°C .

-

Quench: Add Saturated Aqueous Ammonium Chloride (

) dropwise.-

Caution: Exothermic! Vigorous bubbling may occur.

-

-

Dilute with Ethyl Acetate (

) and Water. -

Transfer to a separatory funnel. Separate phases.

-

Extract the aqueous layer 3x with

. -

Combine organics, wash with Brine, and dry over Sodium Sulfate (

). -

Filter and concentrate in vacuo.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

40% EtOAc in Hexanes. -

Note: The product is a tertiary alcohol and may streak slightly; adding 1%

to the eluent can improve peak shape.

Mechanism & Workflow Visualization

Reaction Pathway (DOT Diagram)

Figure 1: Mechanistic pathway highlighting the requirement for >2 equivalents of Grignard reagent.

Experimental Flowchart

Figure 2: Operational workflow for the Grignard addition protocol.

Data & Characterization

Expected NMR Signatures

Upon successful conversion, the following shifts confirm the transformation from Ketone to Tertiary Alcohol:

| Signal Location | Substrate (Ketone) | Product (Alcohol) | Diagnostic Change |

| ~2.40 (t) | ~1.50 - 1.60 (m) | Upfield Shift: Loss of carbonyl deshielding. | |

| Carbonyl Carbon ( | ~210.0 | N/A | Disappearance: Diagnostic of full conversion. |

| Carbinol Carbon ( | N/A | ~70.0 - 75.0 | Appearance: Quaternary carbon signal. |

| Grignard Alkyl ( | N/A | Varies | New alkyl signals integrated 1:1 with backbone. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Recovered Starting Material | Insufficient Grignard (consumed by NH). | Increase stoichiometry to 3.0–3.5 eq. Ensure reagent is titrated.[1][2][3][4][5] |

| Boc Deprotection | Reaction temperature too high (>0°C) or Acidic Quench too harsh. | Keep reaction |

| Low Yield | Wet solvent (kills Grignard). | Distill THF over Na/Benzophenone or use molecular sieves. |

| Tertiary Amine Formation | Cyclization of N-anion onto ketone. | Keep temp at -78°C for longer during addition. Ensure dilute conditions. |

References

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.

-

Hatano, M., et al. (2010).[6] Highly Efficient Alkylation to Ketones and Aldehydes with Grignard Reagents Catalyzed by Zinc(II) Chloride. Journal of the American Chemical Society, 132(49), 17074–17077.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Organometallic Reagents).

-

Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard Schlenk Techniques).

Sources

scale-up synthesis of N-Boc-4-oxohexylamine intermediates

An Application Note for the Scale-Up Synthesis of N-Boc-4-oxohexylamine Intermediates

Abstract

N-Boc-4-oxohexylamine is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to industrial production presents significant challenges, demanding a robust, scalable, and economically viable process. This guide provides a detailed examination of a preferred synthetic route for the scale-up production of N-Boc-4-oxohexylamine, focusing on process optimization, safety, and the rationale behind key methodological choices. The protocols and insights are tailored for researchers, chemists, and process development professionals aiming to establish a reliable and efficient manufacturing process.

Introduction: Strategic Importance and Scale-Up Philosophy

The value of N-Boc-4-oxohexylamine lies in its bifunctional nature, incorporating a protected amine and a ketone moiety. This structure allows for sequential, selective modifications, making it an ideal intermediate for constructing diverse molecular scaffolds. However, developing a large-scale synthesis is not merely an amplification of a lab-scale procedure. It is a fundamental redesign driven by principles of process chemistry, where factors like cost of goods, operational safety, waste management, and process robustness are paramount.[1][2]

An effective scale-up strategy prioritizes:

-

Convergent Synthesis: Minimizing the number of linear steps to improve overall yield.[2]

-

Atom Economy: Selecting reactions that incorporate the maximum number of atoms from reactants into the final product.

-

Telescoping Processes: Minimizing intermediate isolations to reduce solvent usage, time, and material loss.

-

Crystallization over Chromatography: Utilizing crystallization for purification, as it is more cost-effective and scalable than chromatographic methods.[3]

This document outlines a synthetic approach starting from commercially abundant 4-aminobutyric acid, proceeding through a key Weinreb amide intermediate to ensure controlled ketone formation—a critical consideration for large-scale production.

Comparative Analysis of Synthetic Strategies

Several pathways can be envisioned for the synthesis of N-Boc-4-oxohexylamine. However, for industrial application, a route's feasibility is dictated by its efficiency and control.

-

Route A (via Oxidation of Alcohols): This linear approach involves multiple oxidation and C-C bond formation steps. While feasible on a small scale, it often suffers from cumulative yield loss and the use of expensive or hazardous oxidizing agents, making it less attractive for scale-up.

-

Route B (via N-Boc-4-piperidone): Starting from N-Boc-4-piperidone[4][5], a common building block, this route would require complex ring-opening reactions, which are often difficult to control and may not be regioselective, posing significant challenges for process consistency.

-

Route C (Recommended): Synthesis via a Weinreb Amide Intermediate: This strategy stands out for its control and efficiency. The formation of a Weinreb amide from N-Boc-4-aminobutyric acid provides a stable intermediate that reacts cleanly with an organometallic reagent (e.g., ethylmagnesium bromide) to yield the desired ketone without the common side reaction of over-addition, which plagues reactions with esters or acid chlorides. This control is indispensable at scale.

The diagram below illustrates the logic behind selecting the Weinreb amide pathway.

Sources

- 1. scllifesciences.com [scllifesciences.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. What are the common manufacturing processes of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 4. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

mass spectrometry fragmentation pattern of N-Boc-amino ketones

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Boc-Amino Ketones

Executive Summary N-Boc-amino ketones are pivotal intermediates in the synthesis of peptide-based protease inhibitors (e.g., chloromethyl ketones) and peptidomimetics. However, their mass spectrometric (MS) analysis presents a unique analytical paradox: the tert-butoxycarbonyl (Boc) protecting group is designed to be acid-labile, making it inherently unstable under standard Electrospray Ionization (ESI) conditions.

This guide compares the fragmentation behavior of N-Boc-amino ketones against their free amine counterparts and alternative protecting groups (Fmoc) .[] It provides a validated protocol to distinguish true molecular ions from in-source decay artifacts, ensuring accurate structural confirmation in drug development workflows.

Part 1: Mechanistic Deep Dive

The fragmentation of N-Boc-amino ketones is governed by a competition between carbamate degradation (Boc-loss) and ketone-directed cleavage . Understanding this hierarchy is essential for interpreting spectra correctly.

The Dominant Pathway: Gas-Phase Boc Deprotection

In positive ion mode (ESI+), the protonation site is kinetically favored at the carbamate carbonyl oxygen. This triggers a specific neutral loss sequence:

-

Loss of Isobutylene (56 Da): The tert-butyl cation cleaves and eliminates a proton to form isobutylene.

-

Loss of

(44 Da): The resulting carbamic acid is unstable and rapidly decarboxylates. -

Result: The base peak is often

, corresponding to the protonated free amine, rather than the parent

The Secondary Pathway: Ketone -Cleavage

Once the Boc group is lost (or in Electron Impact modes), the ketone moiety directs fragmentation via

-

Mechanism: Homolytic cleavage of the C-C bond adjacent to the carbonyl group.

-

Diagnostic Ions: Formation of acylium ions (

) and alkyl radicals. In chloromethyl ketones, the loss of the

Visualization: Fragmentation Hierarchy

The following diagram illustrates the stepwise degradation from the intact N-Boc-amino ketone to its terminal fragments.

Figure 1: Hierarchical fragmentation pathway of N-Boc-amino ketones in ESI-MS/MS. The loss of the Boc group typically precedes ketone-specific fragmentation.

Part 2: Comparative Analysis

This section evaluates the analytical performance of N-Boc-amino ketones against alternative structural forms encountered during synthesis.

Table 1: Comparative MS Characteristics

| Feature | N-Boc-Amino Ketones (Product) | Free Amino Ketones (Alternative 1) | N-Fmoc-Amino Ketones (Alternative 2) |

| Dominant Ion (ESI+) | |||

| Source Stability | Low: Prone to in-source fragmentation (ISF). | High: Stable protonated molecule. | Moderate: Stable, but may lose dibenzofulvene. |

| Diagnostic Neutral Loss | 56 Da (Isobutylene) & 100 Da (Boc) | None (typically | 222 Da (Fmoc group) |

| Polarity / RT | Non-polar (Late eluting) | Polar (Early eluting) | Very Non-polar (Late eluting) |

| Preferred Ionization | ESI (Positive) with soft settings. | ESI (Positive) | ESI or MALDI |

Key Insights

-

The "Phantom" Parent: Unlike Fmoc derivatives, which often show a clear

, N-Boc derivatives can completely degrade in the source if the temperature is -

Adduct Stabilization: N-Boc compounds form stable Sodium (

) or Ammonium (

Part 3: Experimental Protocol (Self-Validating)

To reliably characterize N-Boc-amino ketones, you must suppress in-source decay. This protocol uses a "Soft-Ionization" approach validated for labile carbamates.

Workflow Diagram

Figure 2: Optimized workflow for minimizing in-source decay of N-Boc-amino ketones.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the compound in Acetonitrile (ACN) . Avoid Methanol if possible, as it can participate in nucleophilic attack artifacts over time.

-

CRITICAL: Do NOT use Trifluoroacetic Acid (TFA) in the mobile phase. Even 0.1% TFA can induce solution-phase deprotection before the sample reaches the detector [1].[2] Use 0.1% Formic Acid or 5mM Ammonium Acetate .

-

-

Instrument Parameters (ESI Source):

-

Source Temperature: Set to < 100°C (ideally 80°C). High heat accelerates the elimination of isobutylene.

-

Cone Voltage / Fragmentor: Set to the lowest stable value (e.g., 5–15 V). High potential gradients trigger collision-induced dissociation (CID) in the source [2].

-

-

Validation Step (The "Adduct Check"):

-

If you observe a peak at mass

, calculate if it corresponds to -

Look for the sodium adduct

. If the sodium adduct is present at the calculated mass of the intact molecule, but the protonated peak is missing, you have successfully confirmed the N-Boc structure and identified the other peak as an in-source fragment.

-

References

-

BenchChem. (2025). Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products. Retrieved from

-

Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. Journal of the American Society for Mass Spectrometry. Retrieved from

-

BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from

-

ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from

-

Thermo Fisher Scientific. (2020). Context matters: selecting LC-MS sample preparation methods. Retrieved from

Sources

Validation of Ketone Reactivity in tert-Butyl N-(4-oxohexyl)carbamate via Oxime Formation

Executive Summary

This guide provides a technical validation framework for confirming the presence and reactivity of the ketone moiety in tert-butyl N-(4-oxohexyl)carbamate . As a critical linker in PROTAC and antibody-drug conjugate (ADC) synthesis, the integrity of this ketone is paramount for downstream reductive aminations or oxime ligations.

We compare three derivatization strategies, prioritizing Boc-group retention and analytical clarity . The recommended protocol—Buffered Hydroxylamine Derivatization —offers the highest fidelity for quantitative validation, preventing the acid-catalyzed deprotection-cyclization cascades common in linear amino-ketones.

Strategic Context: The "Hidden" Instability

tert-Butyl N-(4-oxohexyl)carbamate (Structure: Boc-NH-(CH₂)₃-C(=O)-CH₂CH₃ ) appears stable, but it sits on a thermodynamic "trap door."

-

The Risk: If the Boc group is cleaved under acidic validation conditions, the resulting free amine at position 1 can intramolecularly attack the ketone at position 4.

-

The Consequence: This forms a cyclic imine (pyrrolidine precursor), effectively destroying the ketone signal and yielding a false negative for reactivity.

-

The Solution: Validation must occur at pH 4.5–5.5 . This is the "Goldilocks zone" where oxime formation is acid-catalyzed, but the Boc group remains stable.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating ketone reactivity.

| Feature | Method A: Buffered Hydroxylamine (Recommended) | Method B: O-Benzylhydroxylamine (Lipophilic Tag) | Method C: 2,4-DNPH (Visual Screen) |

| Reagent | 2,4-Dinitrophenylhydrazine | ||

| Boc Stability | High (Buffered pH ~5) | High (Weak base buffered) | Low (Requires |

| Detection | NMR ( | UV (254 nm), HPLC | Visual (Orange Precipitate) |

| Workup | Extraction (EtOAc) | Extraction (High lipophilicity) | Filtration (often messy) |

| Product State | Oil or Low-melting Solid | Crystalline Solid | Amorphous Solid |

| Key Utility | Quantitative Purity Check | HPLC/TLC Monitoring | Quick Qualitative "Yes/No" |

Expert Insight: Why Method A Wins

While Method C (DNPH) is the classic textbook test, it requires strong acid (sulfuric or phosphoric) to drive precipitation. This will cleave the Boc group of your starting material, leading to a complex mixture of hydrazones and deprotected salts. Method A allows you to isolate the intact Boc-protected oxime, proving the scaffold is ready for drug conjugation.

Mechanistic Pathway & pH Sensitivity

The following diagram illustrates the kinetic competition. You must navigate between the "Reaction Sweet Spot" and the "Deprotection Danger Zone."

Caption: Figure 1. Reaction coordinate showing the necessity of pH control. Low pH (<3) risks Boc-deprotection and subsequent intramolecular cyclization (red path), while buffered conditions (green path) yield the desired oxime.

Validated Experimental Protocol (Method A)

This protocol is optimized for 1.0 mmol scale. It uses Sodium Acetate (NaOAc) to buffer the Hydroxylamine Hydrochloride, generating the free nucleophile in situ without raising the pH enough to cause side reactions.

Materials

-

Substrate: tert-butyl N-(4-oxohexyl)carbamate (1.0 equiv)

-

Reagent: Hydroxylamine Hydrochloride (

) (1.5 equiv) -

Buffer: Sodium Acetate trihydrate (

) (1.5 equiv) -

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow

-

Buffer Preparation: In a 20 mL scintillation vial, dissolve

(104 mg, 1.5 mmol) and-

Checkpoint: Ensure full dissolution. The pH of this solution should be approximately 5.0.

-

-

Substrate Addition: Dissolve the ketone (215 mg, 1.0 mmol) in 6 mL of Ethanol. Add this solution dropwise to the aqueous hydroxylamine mixture.

-

Reaction: Stir at Room Temperature (20–25°C) .

-

Monitoring: Check by TLC (30% EtOAc/Hexane) after 1 hour. The ketone spot should disappear. The oxime is usually more polar (lower

). -

Staining: Use Ninhydrin (for Boc-amine, requires heating) or

(general oxidation).

-

-

Workup:

-

Concentrate under reduced pressure to remove Ethanol (do not heat above 40°C).

-

Dilute the remaining aqueous residue with 10 mL water.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine (

). -

Dry over

, filter, and concentrate.

-

-

Validation (Analytical):

-

IR: Look for the disappearance of the ketone

stretch (~1715 -

H NMR: The

-

Quantitative Data & Expectations

When performing this validation, compare your results against these reference metrics.

| Metric | Expected Value | Troubleshooting |

| Conversion (TLC) | >95% after 2 hours | If slow, warm to 40°C. Do not reflux (Boc risk). |

| Isolated Yield | 85–95% | Low yield usually implies water solubility. Salt the aqueous layer before extraction. |

| Isomerism | ~1:1 to 3:1 mixture (E/Z) | Oximes exist as geometric isomers. Expect dual peaks in NMR (not an impurity). |

| Physical State | Viscous Oil / Waxy Solid | If oil persists, triturates with cold pentane to induce solidification. |

References

-

Boc Group Stability: Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Confirming Boc stability to nucleophiles and instability to strong acids).

-

Oxime Formation Mechanism & pH Dependence: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[2] Journal of the American Chemical Society, 81(2), 475–481.

-

O-Benzylhydroxylamine Reactivity: Luo, Y., et al. (2023).[3][4] Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations. Analytical Sciences, 40, 843–851.[4]

-

General Carbamate Synthesis & Reactivity: Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]

- 4. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Operational Guide: Safe Disposal and Handling of tert-Butyl N-(4-oxohexyl)carbamate

Emergency Overview & Chemical Profile

Immediate Action Required: Treat tert-butyl N-(4-oxohexyl)carbamate as a Research Chemical of Unknown Toxicity . While specific toxicological data for this isomer is often limited, it belongs to the class of Boc-protected amino ketones. These are generally classified as skin/eye irritants and are potentially toxic to aquatic life.[1]

CRITICAL WARNING: This compound contains a tert-butoxycarbonyl (Boc) protecting group. DO NOT MIX WITH ACIDIC WASTE STREAMS. Contact with strong acids (HCl, TFA, H₂SO₄) will trigger rapid deprotection, releasing isobutylene gas and CO₂, which can violently overpressurize sealed waste drums.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | tert-Butyl N-(4-oxohexyl)carbamate |

| Functional Groups | Carbamate (Boc), Ketone, Alkyl Chain |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | ~215.29 g/mol |

| Physical State | Typically a colorless/pale yellow oil or low-melting solid |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Poor water solubility |

| Analogous CAS | 80860-42-0 (tert-butyl N-(6-oxohexyl)carbamate) [Reference for SDS] |

Hazard Assessment & Segregation Strategy

Proper disposal requires understanding the chemical reactivity before it enters the waste stream.

The "Acid-Labile" Hazard Mechanism

The primary operational risk is not toxicity, but reactivity in the waste container .

-

Mechanism: In the presence of acid (

), the Boc group decomposes: -

Operational Consequence: A standard 20L waste carboy can rupture if this reaction occurs inside a sealed vessel.

Waste Segregation Logic

Use the following decision matrix to determine the correct waste stream.

Figure 1: Decision tree for segregating Boc-protected amine waste to prevent incompatible mixing.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

-

PPE Required: Nitrile gloves, safety glasses, lab coat.[2]

-

Container: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solid organic waste.

-

Labeling:

-

Attach a hazardous waste tag.

-

Chemical Name: "tert-Butyl N-(4-oxohexyl)carbamate".[3]

-

Hazards: Check "Irritant" and "Environmental Hazard" (Marine Pollutant).

-

-

Transfer: Transfer solid using a chemically inert spatula. Do not generate dust.[4][5][6]

-

Secondary Containment: Place the jar in the lab's designated Solid Organic Waste bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)

This is the most common scenario (e.g., crude reaction mixture in solvent).

-

pH Verification (Crucial Step):

-

Dip a pH strip into the waste solution.

-

If Acidic (pH < 6): Slowly add saturated Sodium Bicarbonate (

) solution. -

Observation: Watch for bubbling (

). Continue until bubbling ceases and pH is neutral (7-8).

-

-

Solvent Identification:

-

If dissolved in Dichloromethane (DCM) or Chloroform

Halogenated Waste . -

If dissolved in Ethyl Acetate, Hexanes, Methanol, or DMSO

Non-Halogenated Waste .

-

-

Transfer:

-

Pour into the appropriate carboy using a funnel.

-

Leave Headspace: Fill containers only to 90% capacity to allow for thermal expansion.

-

-

Log Entry: Record the volume and approximate concentration on the waste container's accumulation log.

Regulatory Compliance & Environmental Stewardship

EPA / RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), this material must be classified based on its characteristics and the solvent it is dissolved in.

| Regulatory Category | Classification Code | Applicability |

| Ignitability | D001 | Applies if the flash point of the waste solution is <60°C (common with EtOAc/Hexanes). |

| Toxicity (Characteristic) | D004-D043 | Unlikely for this specific molecule unless mixed with heavy metals or specific solvents (e.g., Chloroform D022). |

| Listed Waste | N/A | This specific isomer is not P-listed or U-listed. It is treated as general organic chemical waste. |

Environmental Note: Boc-protected amines can be toxic to aquatic life (Category H410). Zero Discharge Policy: Under no circumstances should this chemical be poured down the sink or sanitary sewer.

Satellite Accumulation Area (SAA) Rules

-

Closed Container: Keep the waste container tightly closed unless adding waste.

-

Point of Generation: The waste container must be at or near the specific fume hood where the chemical was used.

-

Labeling: The words "Hazardous Waste" must be visible and legible.

Spill Response Procedures

Minor Spill (< 10g or < 100mL):

-

Alert: Notify nearby personnel.

-

PPE: Don double nitrile gloves and respiratory protection (N95 or half-mask) if dust is present.

-

Containment:

-

Solid: Cover with wet paper towels to prevent dust, then sweep into a dustpan.

-

Liquid: Absorb with vermiculite, sand, or commercial spill pads.

-

-

Clean Up: Wipe the area with soap and water.[4] Place all cleanup materials (gloves, pads) into the Solid Hazardous Waste bin.

Major Spill:

-

Evacuate the lab immediately.

-

Contact EHS / Emergency Response.

References

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.

-

PubChem. Compound Summary: tert-butyl N-(6-oxohexyl)carbamate (Analogous Structure).[7] National Library of Medicine.

-

Sigma-Aldrich. Safety Data Sheet: tert-Butyl carbamate (General Class Hazards).

-

ACS Green Chemistry Institute. Reagent Guide: Boc Protection/Deprotection Safety.

Sources

- 1. hbchemical.com.mx [hbchemical.com.mx]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyl 6-oxohexylcarbamate | C11H21NO3 | CID 10536636 - PubChem [pubchem.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.